Isovaleric Acid

Description

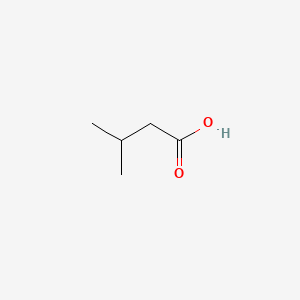

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029182 | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

70 °C | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931 @ 20 °C/4 °C, 0.923-0.928 | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 25 °C | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

503-74-2, 35915-22-1, 92634-50-9 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diisovaleryl adrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.3 °C | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Isovaleric Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acid, a short-chain fatty acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, leucine. Its metabolic pathway is centered within the mitochondria and is pivotal for normal cellular energy homeostasis. The clinical significance of this compound is profoundly highlighted in the context of Isovaleric Acidemia (IVA), an autosomal recessive inborn error of metabolism. This disorder, caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leads to the accumulation of this compound and its derivatives, resulting in severe metabolic and neurological consequences. This guide provides an in-depth technical overview of the role of this compound in cellular metabolism, its pathophysiological implications in IVA, and the downstream effects on various cellular pathways.

The Central Role of this compound in Leucine Catabolism

This compound is a key metabolite in the breakdown pathway of leucine, one of the three branched-chain amino acids (BCAAs). This catabolic process is essential for generating energy and providing precursors for other biosynthetic pathways. The initial steps of leucine metabolism, including its transamination to α-ketoisocaproate and subsequent oxidative decarboxylation to isovaleryl-CoA, converge on the production of isovaleryl-CoA.

The pivotal step in this compound metabolism is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial flavoenzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This irreversible reaction is a critical bottleneck in the leucine degradation pathway.

In the inherited metabolic disorder Isovaleric Acidemia (IVA), a deficiency in the IVD enzyme leads to a metabolic block.[3][4] This results in the accumulation of isovaleryl-CoA, which is subsequently hydrolyzed to this compound. The buildup of this compound and its derivatives, such as isovalerylglycine and 3-hydroxythis compound, is the hallmark of IVA.[2]

Quantitative Data on Metabolite Accumulation in Isovaleric Acidemia

The metabolic dysregulation in IVA leads to a significant accumulation of this compound and its derivatives in various bodily fluids. The following table summarizes the typical concentrations of key metabolites in individuals with IVA compared to healthy controls.

| Metabolite | Fluid | Condition | Concentration Range | Reference |

| C5-Acylcarnitine | Blood Spot (NBS) | Metabolically Mild IVA | 0.8 to 6 µmol/L | [5] |

| Metabolically Severe IVA | up to 21.7 µmol/L | [5] | ||

| Isovalerylglycine | Urine | Metabolically Mild IVA | 15 to 195 mmol/mol creatinine | [5] |

| Metabolically Severe IVA | up to 3300 mmol/mol creatinine | [5] | ||

| This compound | Blood | IVA (Acute Crisis) | Can reach several hundred times normal values | [5] |

Pathophysiological Consequences of this compound Accumulation

The accumulation of this compound and its derivatives exerts pleiotropic toxic effects on cellular function, primarily impacting mitochondrial bioenergetics and nitrogen metabolism.

Mitochondrial Dysfunction and Oxidative Stress

Elevated levels of this compound have been shown to impair mitochondrial function. While the exact mechanisms are still under investigation, evidence suggests that this compound can interfere with the electron transport chain and oxidative phosphorylation, leading to decreased ATP production. Furthermore, studies have indicated that this compound and its metabolites can induce oxidative stress. For instance, isovalerylglycine has been shown to increase the levels of thiobarbituric acid reactive substances (TBARS) and chemiluminescence in cortical supernatants, indicative of lipid peroxidation.[6] this compound itself has been observed to induce carbonyl formation in both supernatants and purified mitochondrial preparations from the rat brain, suggesting protein oxidation.[6]

Inhibition of the Urea Cycle and Hyperammonemia

A critical consequence of isovaleryl-CoA accumulation is the inhibition of N-acetylglutamate synthase (NAGS), a key enzyme in the urea cycle.[7] NAGS synthesizes N-acetylglutamate (NAG), an allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting step of the urea cycle. By inhibiting NAGS, isovaleryl-CoA leads to a secondary deficiency of NAG, which in turn impairs the function of the urea cycle and results in the accumulation of ammonia (hyperammonemia), a potent neurotoxin.

Impact on Cellular Signaling Pathways

Recent research has begun to elucidate the impact of this compound on specific cellular signaling pathways, extending its role beyond a simple metabolic intermediate.

Urea Cycle Inhibition Pathway

The accumulation of isovaleryl-CoA directly impacts the urea cycle, a critical pathway for the detoxification of ammonia.

Caption: Inhibition of the Urea Cycle by Isovaleryl-CoA in Isovaleric Acidemia.

cAMP/PKA Signaling Pathway

Interestingly, this compound has been shown to directly activate the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway in colonic smooth muscle cells.[1][8] This activation leads to muscle relaxation. This finding suggests a potential role for this compound as a signaling molecule in the gastrointestinal tract, although the physiological relevance of this pathway in other tissues and in the context of IVA requires further investigation.

Caption: Activation of the cAMP/PKA Signaling Pathway by this compound.

Potential Link to mTOR Signaling

Leucine, the precursor of this compound, is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. While a direct regulatory role for this compound on mTOR signaling has not been definitively established, the profound metabolic link between leucine and this compound suggests a potential for crosstalk. Dysregulation of leucine metabolism in IVA could, therefore, have downstream consequences on mTORC1 activity, although further research is needed to elucidate this connection.

Experimental Protocols

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in plasma samples.

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

2. Derivatization:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) esters of the organic acids.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound-TMS and the internal standard.

4. Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Caption: Workflow for GC-MS Quantification of this compound.

Measurement of Isovaleryl-CoA Dehydrogenase (IVD) Activity using a Tritium Release Assay

This protocol describes a method for measuring IVD activity in cultured fibroblasts.

1. Cell Culture and Mitochondrial Isolation:

-

Culture human skin fibroblasts to confluency in appropriate media.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Homogenize the cells in a mitochondrial isolation buffer.

-

Isolate mitochondria by differential centrifugation.

-

Determine the protein concentration of the mitochondrial fraction.

2. Tritium Release Assay:

-

Prepare a reaction mixture containing potassium phosphate buffer, FAD, and the electron acceptor phenazine methosulfate.

-

Add a known amount of mitochondrial protein to the reaction mixture.

-

Initiate the reaction by adding the substrate, [2,3-³H]isovaleryl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding perchloric acid.

-

Separate the released tritiated water (³H₂O) from the unreacted substrate using a Dowex AG1-X8 column.

-

Measure the radioactivity of the eluted ³H₂O using liquid scintillation counting.

3. Calculation of IVD Activity:

-

Calculate the amount of ³H₂O produced per unit of time and per milligram of mitochondrial protein.

-

Compare the activity in patient cells to that of control cells to determine the residual IVD activity.

Caption: Workflow for the IVD Tritium Release Assay.

Conclusion and Future Directions

This compound holds a central position in cellular metabolism as a key intermediate in leucine catabolism. The devastating consequences of its accumulation in Isovaleric Acidemia underscore the critical importance of the isovaleryl-CoA dehydrogenase enzyme in maintaining metabolic homeostasis. The toxic effects of this compound extend beyond simple metabolic disruption, impacting mitochondrial function, nitrogen metabolism, and cellular signaling pathways.

For researchers and drug development professionals, a deeper understanding of the molecular mechanisms underlying this compound toxicity is paramount. Future research should focus on:

-

Elucidating the precise mechanisms of this compound-induced mitochondrial dysfunction and oxidative stress.

-

Investigating the direct and indirect effects of this compound on other metabolic pathways and cellular signaling networks, including the mTOR pathway.

-

Developing novel therapeutic strategies for IVA that go beyond dietary restriction and supplementation, potentially targeting downstream pathological events.

By unraveling the complexities of this compound metabolism and its pathophysiological roles, we can pave the way for improved diagnostics, more effective treatments, and a better quality of life for individuals affected by Isovaleric Acidemia.

References

- 1. benchchem.com [benchchem.com]

- 2. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 4. [PDF] Isovaleryl-CoA Dehydrogenase Activity in Isovaleric Acidemia Fibroblasts Using an Improved Tritium Release Assay | Semantic Scholar [semanticscholar.org]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demonstration of a specific mitochondrial isovaleryl-CoA dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

isovaleric acid biosynthesis in gut microbiota

An In-depth Technical Guide to Isovaleric Acid Biosynthesis in the Gut Microbiota

Introduction

This compound (IVA), a five-carbon branched-chain fatty acid (BCFA), is a significant metabolite produced by the gut microbiota through the fermentation of the essential amino acid L-leucine[1][2]. As a key product of protein fermentation in the colon, IVA plays a multifaceted role in host physiology, influencing intestinal barrier function, smooth muscle contractility, and host inflammatory responses[2][3][4]. Its production is primarily attributed to anaerobic bacteria, with genera such as Clostridium and Bacteroides being major contributors[1][5]. The concentration of this compound and other BCFAs tends to increase in the distal colon, where protein fermentation is more prevalent[1][5]. This guide provides a comprehensive technical overview of the biosynthetic pathways of this compound, the key microbial players, quantitative production data, detailed experimental protocols for its study, and its signaling interactions with the host.

Biosynthesis Pathway of this compound from L-Leucine

The primary route for this compound biosynthesis in the gut microbiota is the catabolism of L-leucine. This process involves a series of enzymatic reactions carried out by various anaerobic bacteria.

Key Enzymatic Steps

-

Transamination: The pathway initiates with the transamination of L-leucine to α-ketoisocaproic acid. This reaction is catalyzed by a branched-chain amino acid (BCAA) aminotransferase and requires an amino group acceptor, typically an α-keto acid such as α-ketoglutarate[6][7].

-

Oxidative Decarboxylation: The resulting α-ketoisocaproic acid undergoes oxidative decarboxylation to form isovaleryl-CoA[8]. This step is catalyzed by a branched-chain α-keto acid dehydrogenase complex. This reaction is a critical control point and was shown to be almost completely inhibited by sodium arsenite in studies with Propionibacterium freudenreichii[7].

-

Conversion to this compound: Isovaleryl-CoA is subsequently converted to this compound. This final step can proceed through two main mechanisms:

dot

Caption: Biosynthetic pathway of this compound from L-leucine.

Key Microbial Producers of this compound

The production of this compound is a metabolic capability distributed across several dominant genera within the gut microbiota. These bacteria are typically obligate anaerobes that thrive in the distal gut environment.

-

Clostridium : Several species, including Clostridium difficile and Clostridium sporogenes, are well-documented producers of IVA via the Stickland reaction or direct leucine fermentation[3][10].

-

Bacteroides : Genera such as Bacteroides fragilis are known to increase BCFA production, including isovalerate, particularly when fermentable carbohydrates are scarce and protein fermentation predominates[5][11].

-

Propionibacterium : Propionibacterium freudenreichii, though more commonly associated with cheese ripening, is capable of converting leucine to this compound and is also found in the gut[6][7][11].

-

Other Significant Genera : In silico analyses have identified the potential for this compound production in species belonging to Prevotella, Blautia, Christensenella, and Ruminococcus[3].

Quantitative Data on this compound Concentrations

The concentration of this compound varies significantly depending on diet, host factors, and the specific location within the gastrointestinal tract. High-protein diets are generally associated with increased concentrations of BCFAs[1].

| Environment/Sample | Reported Concentration Range | Notes | Reference |

| Human Feces (wet weight) | 0.8 - 22.0 mmol/kg | Represents approximately 3.5% to 5% of total SCFAs. | [2] |

| Human Venous Blood | ~40 µM | Second most abundant SCFA after acetate in one study. Control levels can be as low as 6 µM. | [2] |

| Human Distal Colon | Higher than Proximal Colon | BCFA contribution to total SCFAs increases from ~17% (proximal) to ~38% (distal). | [2] |

| In vitro cell culture | 1 mM - 5 mM | Concentrations used to study effects on intestinal epithelial cells. | [3][4] |

Experimental Protocols

Studying the microbial biosynthesis of this compound requires specialized techniques for anaerobic microbiology and analytical chemistry.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating IVA production from microbial cultures.

dot

Caption: A standard workflow for microbial this compound analysis.

Protocol: Quantification of this compound from Bacterial Culture

This protocol details a common method using gas chromatography (GC) for the quantification of IVA.

1. Sample Preparation (from culture supernatant):

-

Centrifuge the bacterial culture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.

-

Transfer 1 mL of the supernatant to a new microcentrifuge tube.

-

Add an internal standard (e.g., 2-ethylbutyric acid) to a final concentration of 1 mM.

-

Acidify the sample by adding 100 µL of 50% H₂SO₄ to protonate the fatty acids.

-

Add 1 mL of an organic solvent (e.g., diethyl ether or a 9:1 mixture of isobutanol/formic acid) and vortex vigorously for 2 minutes to extract the short-chain fatty acids.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a GC vial for analysis.

2. Gas Chromatography (GC) Conditions:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A fused-silica capillary column suitable for fatty acid analysis (e.g., Nukol™ fused silica capillary column, 15 m x 0.53 mm x 0.5 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperatures:

- Injector: 200°C

- Detector (FID): 250°C

-

Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: Increase at 8°C/minute to 180°C.

- Hold: Maintain 180°C for 5 minutes.

-

Injection Volume: 1 µL.

3. Quantification:

-

Prepare a standard curve using known concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 mM) treated with the same extraction procedure.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio (this compound/internal standard) to the standard curve.

Protocol: Branched-Chain Amino Acid Aminotransferase (BCAT) Enzyme Assay

This assay measures the initial step in leucine degradation using cell-free extracts.

1. Preparation of Cell-Free Extract:

-

Grow the bacterial strain of interest under anaerobic conditions to the mid-logarithmic phase.

-

Harvest cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

-

Lyse the cells using mechanical disruption (e.g., sonication or bead beating) on ice.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract.

2. Assay Reaction:

-

The reaction mixture (total volume of 1 mL) should contain:

- 100 mM potassium phosphate buffer (pH 8.0)

- 10 mM L-leucine

- 10 mM α-ketoglutarate

- 0.1 mM pyridoxal 5'-phosphate (PLP) cofactor

- Cell-free extract (e.g., 50-100 µg of total protein)

-

Initiate the reaction by adding the cell-free extract.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent, such as 10% trichloroacetic acid (TCA).

3. Product Detection:

-

The production of glutamate (from α-ketoglutarate) or α-ketoisocaproic acid (from leucine) can be quantified using High-Performance Liquid Chromatography (HPLC) with an appropriate column and detection method (e.g., UV detection after derivatization).

Host-Microbe Signaling Pathways

This compound is not merely a metabolic byproduct; it actively signals to host cells, particularly colonocytes and smooth muscle cells.

Enhancement of Epithelial Barrier Function

In vitro studies using cell monolayers derived from intestinal organoids have shown that isovalerate can improve epithelial barrier function[3]. This is evidenced by an increase in transepithelial electrical resistance (TEER) and a reduction in permeability[3]. The mechanism appears to be, in part, related to the inhibition of histone deacetylases (HDACs), similar to the action of butyrate[3].

Colonic Smooth Muscle Relaxation

This compound induces relaxation in colonic smooth muscle cells[2]. This effect is mediated through the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway, a mechanism distinct from that of other SCFAs like butyrate[2].

References

- 1. This compound - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 2. The Branched Short Chain Fatty Acid this compound Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does this compound play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of L-leucine to this compound by Propionibacterium freudenreichii TL 34 and ITGP23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conversion of l-Leucine to this compound by Propionibacterium freudenreichii TL 34 and ITGP23 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Leucine dissimilation to isovaleric and isocaproic acids by cell suspensions of amino acid fermenting anaerobes: the Stickland reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Physiological Role of Isovaleric Acid in Mammals: A Technical Guide

Abstract: Isovaleric acid (IVA), a branched-chain fatty acid, occupies a unique position in mammalian physiology, acting as both a crucial metabolic intermediate and a signaling molecule. Primarily known for its accumulation in the rare genetic disorder Isovaleric Acidemia (IVA), its physiological roles extend to gut health, immune modulation, and host-microbiome interactions. This document provides a comprehensive technical overview of the metabolism, physiological concentrations, signaling pathways, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named 3-methylbutanoic acid, is a five-carbon branched-chain fatty acid (BCFA).[1] It is naturally present in various foods and is also synthesized endogenously in mammals through two primary routes: the catabolism of the essential amino acid leucine and the metabolic activity of the gut microbiota.[1][2] While historically studied in the context of Isovaleric Acidemia, an inborn error of metabolism, recent research has illuminated its broader physiological significance.[3] this compound produced by gut bacteria acts as a signaling molecule within the gut-brain axis and modulates host inflammatory responses and intestinal motility.[2][4][5] Its dual nature as a vital metabolite and a potent signaling molecule makes it a subject of growing interest in physiology, pathology, and pharmacology.

Metabolism of this compound

Leucine Catabolism Pathway

In mammals, this compound is an intermediate in the mitochondrial catabolic pathway of leucine.[3] This pathway ultimately converts leucine into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.[6] The key step relevant to this compound is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD).[7]

A genetic deficiency in the IVD gene leads to the autosomal recessive disorder Isovaleric Acidemia (IVA).[8] In this condition, the reduced or absent activity of the IVD enzyme causes a buildup of isovaleryl-CoA.[9][10] This precursor is then hydrolyzed to this compound or conjugated with glycine and carnitine to form isovalerylglycine (IVG) and isovalerylcarnitine (C5), respectively, which accumulate to toxic levels in blood and tissues.[3][11]

Gut Microbiota Production

This compound is also a significant product of anaerobic fermentation in the colon.[2] Gut bacteria, particularly from the genera Bacteroides and Clostridium, metabolize the branched-chain amino acid leucine to produce this compound.[12] This microbial production contributes to the pool of short-chain fatty acids in the gut lumen, where it can be absorbed by colonocytes as an energy source or enter systemic circulation to exert effects on distant tissues.[2][13]

Physiological and Pathophysiological Concentrations

The concentration of this compound varies significantly between health and disease states, as well as in different biological compartments. These quantitative differences are critical for understanding its physiological roles and for the diagnosis of metabolic disorders.

| Biospecimen | Condition | Concentration Range | Units | Reference(s) |

| Blood (Plasma/Serum) | Normal (Adult) | 0.3 - 2.7 | µM | [14] |

| Blood (Plasma/Serum) | Normal (Control) | up to 6 | µM | [5] |

| Blood (Plasma/Serum) | Isovaleric Acidemia (Stable) | up to 78 | µM | [5] |

| Blood (Plasma/Serum) | Isovaleric Acidemia (Crisis) | up to 7960 | µM | [5] |

| Feces | Normal | 0.8 - 22.0 | mmol/kg (wet weight) | [5] |

| Newborn Blood Spot (C5-Carnitine) | Normal | < 6 | µmol/L | [3][15] |

| Newborn Blood Spot (C5-Carnitine) | Isovaleric Acidemia (Severe) | up to 21.7 | µmol/L | [3] |

Physiological Roles and Signaling Pathways

Beyond its role in metabolism, this compound functions as a signaling molecule in several key physiological processes.

Gut Health and Motility

In the colon, this compound contributes to the regulation of smooth muscle contractility. Studies on murine colonic segments have shown that this compound induces muscle relaxation.[5] This effect is mediated directly on the smooth muscle cells, independent of neural input. The signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), a well-established pathway for smooth muscle relaxation.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Branched Short Chain Fatty Acid this compound Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 8. Isovaleric acidemia - Wikipedia [en.wikipedia.org]

- 9. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 10. medlineplus.gov [medlineplus.gov]

- 11. Clinical and neurocognitive outcome in symptomatic isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Does this compound play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0000718) [hmdb.ca]

- 15. mdpi.com [mdpi.com]

Isovaleric Acid: A Comprehensive Technical Guide to its Role as a Volatile Organic Compound Marker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid (IVA), a short-chain fatty acid with a characteristic odor of "sweaty feet," is emerging as a significant volatile organic compound (VOC) marker in clinical diagnostics and biomedical research.[1] This branched-chain fatty acid is a natural product of the metabolic breakdown of the amino acid leucine and is also produced by the gut microbiota.[2][3] Its presence and concentration in various biological matrices, including breath, urine, and blood, can be indicative of specific metabolic disorders, gut dysbiosis, and other pathological conditions. This technical guide provides an in-depth overview of this compound as a VOC marker, with a focus on quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Data

The concentration of this compound and its derivatives is a critical parameter in diagnosing and monitoring certain diseases, most notably Isovaleric Acidemia (IVA). The following tables summarize quantitative data from various studies, providing a comparative look at metabolite levels in different biological samples under normal and pathological conditions.

| Sample Type | Condition | Analyte | Concentration | Reference |

| Blood (Plasma/Serum) | Isovaleric Acidemia (Metabolically Mild) | Isovalerylcarnitine (C5) | 0.8 to 6 µmol/L | [4] |

| Isovaleric Acidemia (Metabolically Severe) | Isovalerylcarnitine (C5) | Up to 21.7 µmol/L | [4] | |

| Isovaleric Acidemia (Acute Decompensation) | This compound | Several hundred times normal values | [4] | |

| Isovaleric Acidemia (NBS Positive, Asymptomatic) | Isovalerylcarnitine (C5) | Median: 2.7 µmol/L | [5] | |

| Isovaleric Acidemia (NBS Positive, Symptomatic) | Isovalerylcarnitine (C5) | Median: 10.6 µmol/L | [5] | |

| Urine | Isovaleric Acidemia (Metabolically Mild) | Isovalerylglycine (IVG) | 15 to 195 mmol/mol creatinine | [4] |

| Isovaleric Acidemia (Metabolically Severe) | Isovalerylglycine (IVG) | Up to 3300 mmol/mol creatinine | [4] | |

| Isovaleric Acidemia (NBS Positive, Asymptomatic) | Isovalerylglycine (IVG) | Median: 180 mmol/mol creatinine | [5] | |

| Isovaleric Acidemia (NBS Positive, Symptomatic) | Isovalerylglycine (IVG) | Median: 1750 mmol/mol creatinine | [5] | |

| Breath | Healthy Adults | Ammonia | Geometric Mean: 833 ppb | [6] |

| Healthy Adults | Acetone | Geometric Mean: 477 ppb | [6] | |

| Healthy Adults | Methanol | Geometric Mean: 461 ppb | [6] | |

| Healthy Adults | Ethanol | Geometric Mean: 112 ppb | [6] | |

| Healthy Adults | Isoprene | Geometric Mean: 106 ppb | [6] |

Signaling and Metabolic Pathways

This compound is involved in several key biological pathways. Its formation is a direct result of leucine metabolism, and its accumulation is the hallmark of Isovaleric Acidemia. Furthermore, as a product of the gut microbiome, it plays a role in gut health and host-microbe interactions.

Leucine Catabolism Pathway

The primary source of endogenous this compound is the catabolism of the branched-chain amino acid leucine. A deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the accumulation of isovaleryl-CoA, which is then converted to this compound and its conjugates.[4][7]

Gut-Brain Axis and Inflammatory Response

Gut microbiota-derived this compound can influence host physiology, including dampening inflammatory responses. It has been shown to block the degradation of IκBα, a key inhibitor of the NF-κB signaling pathway, thereby modulating inflammation.[8]

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its utility as a VOC marker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol outlines a general procedure for the analysis of this compound in urine samples.

1. Sample Preparation and Extraction a. Thaw frozen urine samples to room temperature. b. Centrifuge at 2000 x g for 10 minutes to remove particulate matter. c. To 1 mL of urine, add an internal standard (e.g., deuterated this compound). d. Acidify the sample to a pH < 2 with hydrochloric acid (HCl). e. Extract the organic acids twice with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes for each extraction. f. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis a. GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column or equivalent. b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. e. MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 50 to 550.

- Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

4. Quantification a. Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum compared to an authentic standard. b. Quantify using a calibration curve prepared with the standard compound and normalized to the internal standard.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the analysis of this compound in plasma samples.

1. Sample Preparation a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis a. LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Flow Rate: 0.3 mL/min. e. Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. f. Injection Volume: 5 µL. g. MS/MS Parameters:

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

3. Quantification a. Create a calibration curve by analyzing standards of known concentrations. b. Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a versatile and informative VOC marker with established clinical relevance in the diagnosis of Isovaleric Acidemia and growing potential in the study of gut health and other diseases. The standardized and precise quantification of this compound and its metabolites in various biological fluids is paramount for its application in research and clinical settings. The methodologies and data presented in this guide offer a comprehensive resource for professionals in the field, facilitating further investigation into the diagnostic and therapeutic implications of this important biomolecule. As analytical technologies continue to advance, the role of this compound as a key VOC marker is expected to expand, opening new avenues for non-invasive disease detection and personalized medicine.

References

- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Does this compound play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Breath Analysis in Disease Diagnosis: Methodological Considerations and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

endogenous production of isovaleric acid in humans

An In-Depth Technical Guide on the Endogenous Production of Isovaleric Acid in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a five-carbon branched-chain fatty acid, is an important metabolite in human physiology and pathology. Endogenously, it is produced through two primary pathways: the mitochondrial catabolism of the essential amino acid leucine and the metabolic activity of the gut microbiota. While a product of normal amino acid metabolism, the accumulation of this compound is toxic and leads to the rare autosomal recessive genetic disorder, isovaleric acidemia (IVA). This technical guide provides a comprehensive overview of the , its physiological roles, the pathophysiology of its accumulation, and detailed methodologies for its study.

Biochemical Pathways of this compound Production

Human Leucine Catabolism

The primary endogenous source of this compound in human tissues is the catabolism of L-leucine. This process occurs within the mitochondrial matrix and involves a series of enzymatic reactions.

The initial step is the reversible transamination of leucine to α-ketoisocaproate (KIC) by the enzyme branched-chain amino acid aminotransferase (BCAT). This is followed by the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The final step in the direct production of the isovaleryl moiety is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its subsequent hydrolysis to this compound, the hallmark of isovaleric acidemia.[1][2]

The regulation of this pathway is critical in maintaining leucine homeostasis. The rate-limiting step in leucine catabolism is the decarboxylation of KIC by the BCKDH complex.[3] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. The complex is inactivated by phosphorylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase kinase (BCKDK).[4][5] Conversely, the phosphatase PPM1K activates the complex by dephosphorylation.[5] The expression and activity of BCKDK are influenced by various factors, including hormones and nutritional status.[4][6]

Gut Microbiota Production

The human gut microbiota, particularly anaerobic bacteria such as Clostridium and Bacteroides species, contribute to the systemic pool of this compound through the fermentation of dietary proteins that escape digestion in the small intestine.[7] Leucine is a primary substrate for this fermentation process, leading to the production of this compound as a branched-chain fatty acid (BCFA). The concentration of BCFAs, including this compound, tends to increase from the proximal to the distal colon, making fecal levels a potential marker of colonic protein fermentation.[8][9]

Isovaleric Acidemia: A Disorder of Leucine Metabolism

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of metabolism caused by mutations in the IVD gene, leading to a deficiency of the isovaleryl-CoA dehydrogenase enzyme.[1] This deficiency results in the accumulation of isovaleryl-CoA and its derivatives, including this compound, isovalerylglycine, and isovalerylcarnitine, in blood, urine, and other tissues.[1][10]

The clinical presentation of IVA is highly variable, ranging from a severe neonatal-onset form with life-threatening metabolic ketoacidosis, vomiting, and a characteristic "sweaty feet" odor, to a milder, chronic intermittent form with developmental delay and episodic metabolic decompensation triggered by illness or increased protein intake.[1][10]

Quantitative Data on this compound and its Metabolites

The following tables summarize the concentrations of this compound and its key diagnostic markers in various human biological fluids in both healthy individuals and patients with isovaleric acidemia.

Table 1: this compound and Metabolite Concentrations in Blood/Plasma

| Analyte | Condition | Concentration | Units | Reference |

| This compound | Healthy | 6 | µM | [8] |

| This compound | IVA (Stable) | up to 78 | µM | [8] |

| This compound | IVA (Crisis) | up to 7960 | µM | [8] |

| C5-Acylcarnitine | Healthy (NBS) | < 0.8 | µmol/L | [1] |

| C5-Acylcarnitine | IVA (Mild/Intermediate) | 0.8 - 6 | µmol/L | [1] |

| C5-Acylcarnitine | IVA (Severe) | up to 21.7 | µmol/L | [1] |

Table 2: this compound and Metabolite Concentrations in Urine

| Analyte | Condition | Concentration | Units | Reference |

| Isovalerylglycine | Healthy | < 10 | mmol/mol creatinine | [11] |

| Isovalerylglycine | IVA (Mild/Intermediate) | 15 - 195 | mmol/mol creatinine | [1] |

| Isovalerylglycine | IVA (Severe) | up to 3300 | mmol/mol creatinine | [1] |

| 3-Hydroxythis compound | IVA | Elevated | - | [12] |

| Isovalerylglucuronide | IVA | Present (especially when glycine conjugation is saturated) | - | [13] |

Table 3: this compound and Related Metabolite Concentrations in Cerebrospinal Fluid (CSF) and Feces

| Analyte | Fluid | Condition | Concentration | Units | Reference |

| α-Ketothis compound | CSF | Healthy | 8.2 ± 6.8 | µM | [3] |

| This compound | Feces | Healthy | 0.8 - 22.0 | mmol/Kg (wet weight) | [8] |

Experimental Protocols

Quantification of this compound in Human Plasma by GC-MS

This protocol is based on established methods for short-chain fatty acid analysis.

5.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., this compound-d7).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

5.1.2. Derivatization

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) and 50 µL of pyridine.

-

Incubate at 60°C for 30 minutes.

5.1.3. GC-MS Analysis

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Detection: Electron ionization (EI) at 70 eV, with selected ion monitoring (SIM) for the specific ions of the this compound derivative and the internal standard.

Quantification of Isovalerylglycine in Human Urine by LC-MS/MS

This protocol is adapted from methods for urinary organic acid analysis.[14][15]

5.2.1. Sample Preparation

-

Thaw urine samples at room temperature.

-

Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

-

To 100 µL of urine supernatant, add an appropriate isotopically labeled internal standard (e.g., isovalerylglycine-d2).

-

Dilute with 900 µL of mobile phase A (e.g., 0.1% formic acid in water).

5.2.2. LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

MS/MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of isovalerylglycine and its internal standard.

Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Assay in Fibroblasts

This protocol is based on the tritium release assay.[16][17][18]

5.3.1. Cell Culture and Mitochondria Isolation

-

Culture human skin fibroblasts to near confluency.

-

Harvest cells and isolate mitochondria by protease treatment, homogenization, and differential centrifugation.

5.3.2. Enzyme Assay

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), FAD, and electron transfer flavoprotein (ETF).

-

Initiate the reaction by adding [2,3-³H]isovaleryl-CoA.

-

In a parallel control tube, include an IVD inhibitor (e.g., methylenecyclopropyl)acetyl-CoA) to determine non-specific tritium release.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding perchloric acid.

-

Separate the released ³H₂O from the unreacted substrate using an anion-exchange column.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

Calculate specific IVD activity relative to the protein concentration of the mitochondrial preparation.

Signaling Pathways Involving this compound

cAMP/PKA Signaling Pathway

This compound has been shown to induce smooth muscle relaxation in the colon through the activation of the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway.[4] This effect is mediated by the interaction of this compound with G-protein coupled receptors, leading to the activation of adenylyl cyclase, which in turn synthesizes cAMP. Elevated cAMP levels then activate PKA, which phosphorylates downstream targets to promote muscle relaxation.

Gut-Lung Axis

Recent research has highlighted the "gut-lung axis," a bidirectional communication network between the gut microbiota and the lungs. Metabolites produced by the gut microbiota, including short-chain fatty acids (SCFAs) like this compound, can enter the circulation and influence immune responses in the lungs.[2][19] For instance, gut-derived this compound has been shown to ameliorate influenza virus infection by modulating pulmonary inflammation and preserving epithelial integrity.[8][20] This communication is thought to involve the modulation of immune cell trafficking and function, as well as direct effects on lung epithelial and immune cells.[19][21]

References

- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut microbiota-derived this compound ameliorates influenza virus infection via gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 8. The Branched Short Chain Fatty Acid this compound Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amsterdam UMC Locatie AMC - Isovaleryl-CoA dehydrogenase (IVD) [amc.nl]

- 10. mdpi.com [mdpi.com]

- 11. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Demonstration of a specific mitochondrial isovaleryl-CoA dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Demonstration of a specific mitochondrial isovaleryl-CoA dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Dual signaling cascade regulating gut-lung axis in Interleukin-6/Interleukin-17 for NSCLC immuno pathogenesis [frontiersin.org]

- 20. Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The gut-lung axis in severe acute Pancreatitis-associated lung injury: The protection by the gut microbiota through short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: Isovaleric Acid's Function in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isovaleric acid (IVA), a branched-chain fatty acid, is a critical intermediate in the metabolic pathway of the essential amino acid leucine. While playing a role in normal cellular metabolism, its accumulation due to genetic defects or dysregulation of gut microbiota is increasingly implicated in a spectrum of neurological disorders. This technical guide provides a comprehensive overview of the multifaceted functions of this compound in the nervous system, with a primary focus on the pathophysiology of Isovaleric Acidemia (IVA) and emerging connections to other neurological conditions such as depression. We delve into the molecular mechanisms of IVA-induced neurotoxicity, including mitochondrial dysfunction and oxidative stress, and explore its role in neuroinflammation and the gut-brain axis. This guide also presents quantitative data on metabolite levels in patient populations, details key experimental protocols for studying IVA, and visualizes complex biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a short-chain fatty acid produced during the catabolism of leucine.[1] Under normal physiological conditions, it is efficiently converted to isovaleryl-CoA and further metabolized within the mitochondria. However, disruptions in this pathway can lead to the accumulation of this compound and its derivatives, which are neurotoxic at high concentrations.[1] The most well-characterized neurological disorder associated with this compound is Isovaleric Acidemia (IVA), a rare autosomal recessive metabolic disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[2] This guide will explore the function of this compound in the context of IVA and other neurological conditions, highlighting potential therapeutic targets and strategies.

The Role of this compound in Isovaleric Acidemia (IVA)

IVA is a classic example of an organic aciduria, where the genetic deficiency of the IVD enzyme leads to the buildup of this compound and its conjugates, such as isovalerylglycine and isovalerylcarnitine, in bodily fluids.[3][4]

Clinical Manifestations